molecular formula C17H21N5O2 B3973831 4-{[4-(DIMETHYLAMINO)PHENYL](5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL}-3-METHYL-1H-PYRAZOL-5-OL

4-{[4-(DIMETHYLAMINO)PHENYL](5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL}-3-METHYL-1H-PYRAZOL-5-OL

Cat. No.: B3973831
M. Wt: 327.4 g/mol
InChI Key: RKQIKDOKURUVBD-UHFFFAOYSA-N
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Description

4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as dimethylamino, hydroxy, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1H-PYRAZOL-5-OL typically involves the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes. This reaction is often catalyzed by acids such as 1,3-disulfonic acid imidazolium tetrachloroaluminate, which acts as a heterogeneous catalyst . The reaction conditions usually include moderate temperatures and controlled pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1H-PYRAZOL-5-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve ambient temperatures and pressures, with specific pH levels adjusted to optimize the reaction outcomes.

Major Products

The major products formed from these reactions include quaternary ammonium cations, reduced derivatives of the original compound, and substituted analogs with different functional groups.

Scientific Research Applications

4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1H-PYRAZOL-5-OL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1H-PYRAZOL-5-OL include:

Uniqueness

The uniqueness of 4-{4-(DIMETHYLAMINO)PHENYLMETHYL}-3-METHYL-1H-PYRAZOL-5-OL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-9-13(16(23)20-18-9)15(14-10(2)19-21-17(14)24)11-5-7-12(8-6-11)22(3)4/h5-8,15H,1-4H3,(H2,18,20,23)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQIKDOKURUVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)N(C)C)C3=C(NNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-{[4-(DIMETHYLAMINO)PHENYL](5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL}-3-METHYL-1H-PYRAZOL-5-OL
Reactant of Route 2
Reactant of Route 2
4-{[4-(DIMETHYLAMINO)PHENYL](5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL}-3-METHYL-1H-PYRAZOL-5-OL
Reactant of Route 3
Reactant of Route 3
4-{[4-(DIMETHYLAMINO)PHENYL](5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL}-3-METHYL-1H-PYRAZOL-5-OL
Reactant of Route 4
Reactant of Route 4
4-{[4-(DIMETHYLAMINO)PHENYL](5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL}-3-METHYL-1H-PYRAZOL-5-OL
Reactant of Route 5
Reactant of Route 5
4-{[4-(DIMETHYLAMINO)PHENYL](5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL}-3-METHYL-1H-PYRAZOL-5-OL
Reactant of Route 6
Reactant of Route 6
4-{[4-(DIMETHYLAMINO)PHENYL](5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL}-3-METHYL-1H-PYRAZOL-5-OL

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